molecular formula C17H18OS B14396689 1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one CAS No. 87598-28-5

1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one

Cat. No.: B14396689
CAS No.: 87598-28-5
M. Wt: 270.4 g/mol
InChI Key: UBNMSZORWXXWBP-UHFFFAOYSA-N
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Description

1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one is an organic compound characterized by the presence of a phenyl group attached to a sulfanyl-ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one typically involves the reaction of a phenylpropyl sulfide with a phenyl ethanone derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The phenyl groups may also participate in π-π interactions with aromatic residues in biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one: Characterized by the presence of a phenylpropyl sulfide and phenyl ethanone structure.

    1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one: Contains a thiadiazole ring instead of a phenylpropyl group.

    1-{[2-(ethenyloxy)ethyl]sulfanyl}ethan-1-one: Features an ethenyloxyethyl group instead of a phenylpropyl group.

Uniqueness

This compound is unique due to its specific combination of phenyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

87598-28-5

Molecular Formula

C17H18OS

Molecular Weight

270.4 g/mol

IUPAC Name

1-phenyl-2-(3-phenylpropylsulfanyl)ethanone

InChI

InChI=1S/C17H18OS/c18-17(16-11-5-2-6-12-16)14-19-13-7-10-15-8-3-1-4-9-15/h1-6,8-9,11-12H,7,10,13-14H2

InChI Key

UBNMSZORWXXWBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCSCC(=O)C2=CC=CC=C2

Origin of Product

United States

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